molecular formula C8H11BrN2O B6631319 2-(5-Bromo-6-methylpyridin-2-ylamino)ethanol

2-(5-Bromo-6-methylpyridin-2-ylamino)ethanol

Cat. No.: B6631319
M. Wt: 231.09 g/mol
InChI Key: SWWBTCGVPKYYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromo-6-methylpyridin-2-ylamino)ethanol is a chemical compound with the molecular formula C8H11BrN2O and a molecular weight of 231.09 g/mol It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-6-methylpyridin-2-ylamino)ethanol can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. This method uses 5-bromo-2-methylpyridin-3-amine as a starting material, which is reacted with arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K3PO4 in a solvent mixture of 1,4-dioxane and water .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-6-methylpyridin-2-ylamino)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of 2-(6-methylpyridin-2-ylamino)ethanol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(5-Bromo-6-methylpyridin-2-ylamino)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-6-methylpyridin-2-ylamino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-methylpyridin-3-ylamino)ethanol
  • 2-(6-Methylpyridin-2-ylamino)ethanol
  • 2-(5-Chloro-6-methylpyridin-2-ylamino)ethanol

Uniqueness

2-(5-Bromo-6-methylpyridin-2-ylamino)ethanol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile modifications and applications in various fields .

Properties

IUPAC Name

2-[(5-bromo-6-methylpyridin-2-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-6-7(9)2-3-8(11-6)10-4-5-12/h2-3,12H,4-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWBTCGVPKYYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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